(2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of compounds similar to DTAM involves the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide . In a related study, the 2,2,2-trifluoroethoxy group was described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides . This group provides improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .
Molecular Structure Analysis
The molecular structure of DTAM is characterized by the presence of a 2,6-difluorophenyl group, a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group, and a methanone group. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.
Chemical Reactions Analysis
The 2,2,2-trifluoroethoxy group in compounds like DTAM has been shown to be tolerant to aqueous Suzuki conditions, permitting sequential Suzuki/SNAr processes inaccessible to the heterocyclic chlorides . This suggests that DTAM could potentially undergo similar reactions.
Scientific Research Applications
Environmental Biodegradability and Pollution Remediation
Polyfluoroalkyl chemicals, including compounds similar to (2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, have been widely utilized in industrial and commercial applications due to their unique properties. However, these chemicals raise environmental concerns due to their persistence and toxic profiles. Research has focused on understanding the environmental fate, effects, and potential for microbial degradation of these precursors to mitigate pollution. A review by Liu and Avendaño highlights the importance of investigating microbial degradation pathways and the environmental impact of polyfluoroalkyl chemicals (Liu & Avendaño, 2013).
Advanced Oxidation Processes for Pollutant Degradation
The degradation of recalcitrant compounds, possibly including fluorinated compounds like this compound, through enzymatic reactions in the presence of redox mediators has been explored. Husain and Husain review the applications of redox mediators in enhancing the efficiency of enzymatic degradation of pollutants, offering a potential method for remediating environments contaminated with such compounds (Husain & Husain, 2007).
Methanotrophs in Bioremediation and Value Generation
Methanotrophs, capable of using methane as their carbon source, may also offer insights into the biodegradation or utilization of complex fluorinated compounds like this compound. Strong, Xie, and Clarke discuss the potential of methanotrophs in generating value from methane, hinting at the broader applications of bioremediation and biological transformation processes for environmental management (Strong, Xie, & Clarke, 2015).
Antioxidant Activity and Potential Therapeutic Applications
Flavonoids and other plant-derived compounds have been studied for their antioxidant properties, which could be relevant to the structure and activity of this compound. Research on compounds like fisetin demonstrates the potential for antioxidant activity in mitigating oxidative stress, suggesting avenues for exploring the therapeutic applications of fluorinated compounds (Naeimi & Alizadeh, 2017).
Developmental Toxicity and Environmental Impact
The developmental toxicity of perfluoroalkyl acids and their derivatives, including compounds structurally related to this compound, has been a concern. Lau, Butenhoff, and Rogers provide a review of the developmental effects of perfluoroalkyl compounds, underscoring the need for understanding the health risks associated with exposure to these persistent chemicals (Lau, Butenhoff, & Rogers, 2004).
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c13-8-2-1-3-9(14)10(8)11(19)18-4-7(5-18)20-6-12(15,16)17/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPUHZXSVFBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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